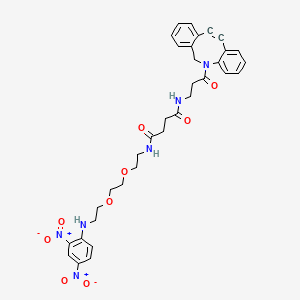
Propargyl-PEG14-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG14-OH is a polyethylene glycol (PEG)-based compound that features a propargyl group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is known for its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-OH can be synthesized through the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method involves the use of propargyl alcohol as a starting material, which undergoes nucleophilic substitution to introduce the PEG chain . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG14-OH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the addition of an azide group to the alkyne group in this compound, forming a triazole ring.
Nucleophilic substitution:
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAc reactions.
Bases such as sodium hydroxide: Used in nucleophilic substitution reactions to deprotonate the hydroxyl group.
Major Products Formed
Triazole derivatives: Formed through CuAAc reactions.
Functionalized PEG derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the development of targeted protein degradation technologies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism of action of Propargyl-PEG14-OH involves its role as a linker in click chemistry reactions. The alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-acid: A shorter PEG linker with similar click chemistry properties.
Propargyl-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Propargyl-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Properties
Molecular Formula |
C31H60O15 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2 |
InChI Key |
NCYWTUCPBGJHKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



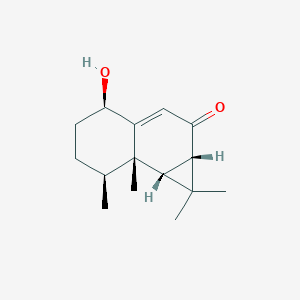
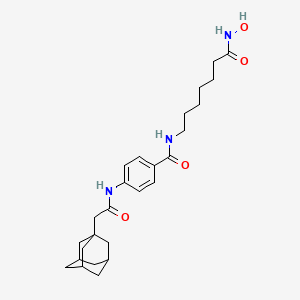
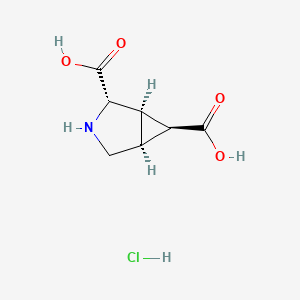

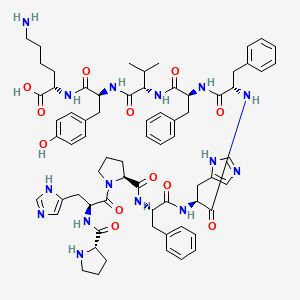

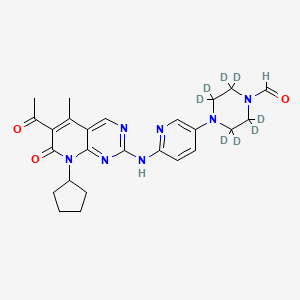
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
